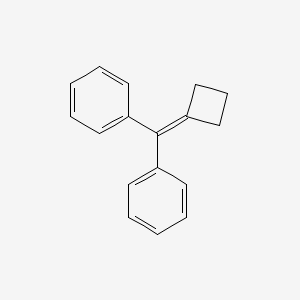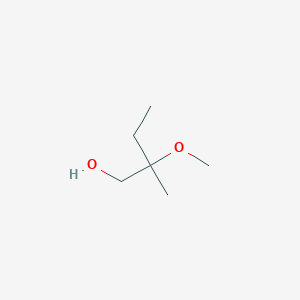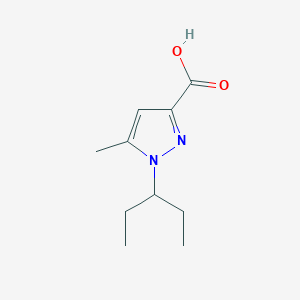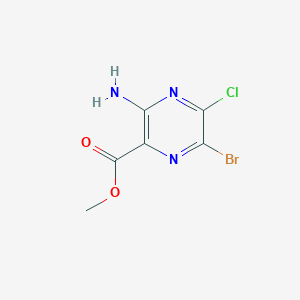![molecular formula C17H32N2O2 B3047794 Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate CAS No. 1445951-48-3](/img/structure/B3047794.png)
Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate
Overview
Description
“Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate” is a spirocyclic compound that belongs to the class of heterocyclic organic molecules. Its molecular formula is C17H32N2O2 .
Molecular Structure Analysis
The molecular structure of “Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate” consists of a spirocyclic backbone with a tert-butyl carboxylate functional group .Physical And Chemical Properties Analysis
“Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate” has a molecular weight of 296.45 g/mol . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Environmental Behavior and Degradation
Synthetic Phenolic Antioxidants :
- Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are used in various industrial products to extend shelf life by retarding oxidative reactions. Environmental studies have detected SPAs like 2,6-di-tert-butyl-4-methylphenol in various matrices, indicating potential environmental and health impacts. Toxicity assessments suggest some SPAs may cause hepatic toxicity and have endocrine-disrupting effects, highlighting the need for future research on their environmental behavior and effects Liu & Mabury, 2020.
Chemical Synthesis and Industrial Applications
Natural Neo Acids and Neo Alkanes :
- Over 260 naturally occurring neo fatty acids and neo alkanes, along with synthesized analogs demonstrating various biological activities, have been identified. These compounds, including derivatives with tert-butyl groups, show promise for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. They also find applications in cosmetic, agronomic, and pharmaceutical industries Dembitsky, 2006.
Synthetic Routes of Vandetanib :
- The synthesis of vandetanib, involving intermediates like tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, highlights the importance of tert-butyl compounds in pharmaceutical synthesis. Analyzing various synthetic routes identified a more favorable method for industrial production, demonstrating the utility of tert-butyl derivatives in complex chemical syntheses Mi, 2015.
Environmental and Health Impact Studies
Microbial Degradation of Ethers :
- Studies on the microbial degradation of methyl tert-butyl ether (MTBE) and related compounds in the subsurface reveal that degradation pathways under various redox conditions lead to intermediates like tert-butyl alcohol (TBA). These findings are crucial for understanding the environmental fate and potential remediation strategies for tert-butyl-containing pollutants Schmidt et al., 2004.
properties
IUPAC Name |
tert-butyl 2,11-diazaspiro[6.7]tetradecane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-16(2,3)21-15(20)19-13-5-4-8-17(14-19)9-6-11-18-12-7-10-17/h18H,4-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXFHLDLRBNALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC2(C1)CCCNCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145110 | |
| Record name | 2,11-Diazaspiro[6.7]tetradecane-2-carboxylic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate | |
CAS RN |
1445951-48-3 | |
| Record name | 2,11-Diazaspiro[6.7]tetradecane-2-carboxylic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,11-Diazaspiro[6.7]tetradecane-2-carboxylic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















